1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 50341-70-3
VCID: VC19631880
InChI: InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3
SMILES:
Molecular Formula: C15H20N2
Molecular Weight: 228.33 g/mol

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-

CAS No.: 50341-70-3

VCID: VC19631880

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- - 50341-70-3

Description

1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C15H20N2. It is identified by the PubChem CID 206516 and has a molecular weight of 228.33 g/mol . This compound is also known by several synonyms, including N,N-Dimethyl-N'-(1-naphthalenylmethyl)-1,2-ethanediamine and Ethylenediamine, N,N-dimethyl-N'-(1-naphthylmethyl)- .

Synonyms and Identifiers

This compound is identified by several synonyms and identifiers, including BRN 2723353, CAS 50341-70-3, and DSSTox Substance ID DTXSID00198390 . It is also listed in various databases such as Wikidata and the Japan Chemical Substance Dictionary (Nikkaji) .

Research and Applications

While specific research findings or applications for 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)- are not widely documented in the available literature, compounds with similar structures often find use in organic synthesis, pharmaceuticals, or as intermediates in chemical reactions. The presence of a naphthalene ring suggests potential applications in fields where aromatic compounds are valued for their optical or electronic properties.

Toxicological Information

CAS No. 50341-70-3
Product Name 1,2-Ethanediamine, N,N-dimethyl-N'-(1-naphthalenylmethyl)-
Molecular Formula C15H20N2
Molecular Weight 228.33 g/mol
IUPAC Name N',N'-dimethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C15H20N2/c1-17(2)11-10-16-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,16H,10-12H2,1-2H3
Standard InChIKey RWJJKNPSJCNSQR-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNCC1=CC=CC2=CC=CC=C21
PubChem Compound 206516
Last Modified Aug 11 2024

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